![molecular formula C15H13NO4 B5841746 5-hydroxy-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5841746.png)
5-hydroxy-2-[(phenylacetyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxy-2-[(phenylacetyl)amino]benzoic acid, also known as PABA or para-aminobenzoic acid, is a naturally occurring compound that has been widely studied for its therapeutic potential in various fields of medicine. PABA is a white crystalline powder that is soluble in water and alcohol. It is commonly found in foods such as liver, kidney, and whole grains.
作用機序
The exact mechanism of action of 5-hydroxy-2-[(phenylacetyl)amino]benzoic acid is not fully understood. However, it is believed to work by inhibiting the production of dihydrofolic acid, which is necessary for the synthesis of DNA and RNA. This inhibition leads to a decrease in the growth and replication of cells.
Biochemical and physiological effects:
5-hydroxy-2-[(phenylacetyl)amino]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of glutathione, an important antioxidant in the body. It has also been shown to increase the levels of collagen, which is important for healthy skin and connective tissue. Additionally, 5-hydroxy-2-[(phenylacetyl)amino]benzoic acid has been found to have anti-inflammatory properties, which may help reduce inflammation in the body.
実験室実験の利点と制限
5-hydroxy-2-[(phenylacetyl)amino]benzoic acid has a number of advantages and limitations for use in lab experiments. One advantage is that it is readily available and relatively inexpensive. It is also relatively stable and has a long shelf life. However, one limitation is that it can be difficult to dissolve in water, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on 5-hydroxy-2-[(phenylacetyl)amino]benzoic acid. One area of interest is its potential use in the treatment of skin conditions such as vitiligo and psoriasis. Another area of interest is its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of 5-hydroxy-2-[(phenylacetyl)amino]benzoic acid and its potential therapeutic applications in various fields of medicine.
In conclusion, 5-hydroxy-2-[(phenylacetyl)amino]benzoic acid is a naturally occurring compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It has a number of biochemical and physiological effects and has been found to have antioxidant and anti-inflammatory properties. While there are limitations to its use in lab experiments, there are a number of future directions for research on 5-hydroxy-2-[(phenylacetyl)amino]benzoic acid that may lead to new therapeutic applications.
合成法
5-hydroxy-2-[(phenylacetyl)amino]benzoic acid can be synthesized through various methods, including the reaction of aniline with chloroacetic acid and sodium nitrite, or through the hydrolysis of ethyl p-aminobenzoate. However, the most common method of synthesis is through the reaction of 4-aminobenzoic acid with acetyl chloride and phenylacetic acid.
科学的研究の応用
5-hydroxy-2-[(phenylacetyl)amino]benzoic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have antioxidant properties, which may help protect against cellular damage caused by free radicals. 5-hydroxy-2-[(phenylacetyl)amino]benzoic acid has also been studied for its potential use in the treatment of skin conditions such as vitiligo and psoriasis.
特性
IUPAC Name |
5-hydroxy-2-[(2-phenylacetyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-11-6-7-13(12(9-11)15(19)20)16-14(18)8-10-4-2-1-3-5-10/h1-7,9,17H,8H2,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFRDDDLZRWXAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-indeno[1,2-b]pyridin-5-one 5H-indeno[1,2-b]pyridin-5-ylidenehydrazone](/img/structure/B5841665.png)
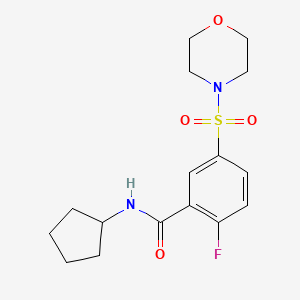
![3-[(3,4,5-trimethoxybenzylidene)amino]-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5841684.png)

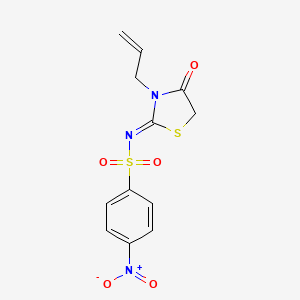
![N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5841701.png)
![3-(3,4-dimethoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5841705.png)
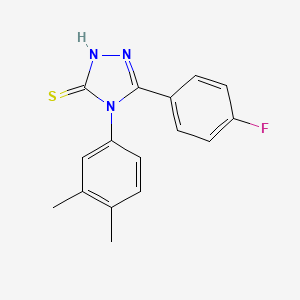
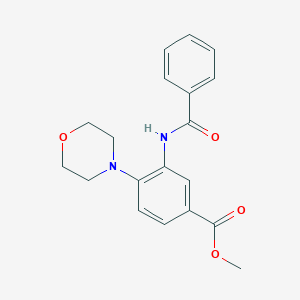
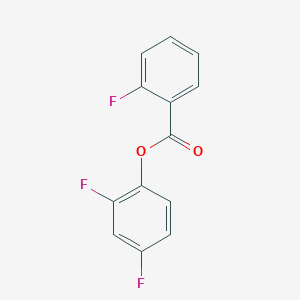
![1-[2-(methylthio)phenyl]-1H-tetrazole-5-thiol](/img/structure/B5841733.png)
![N-(4-{2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl}phenyl)acetamide](/img/structure/B5841737.png)
![N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5841750.png)
![2-({[(4-chlorophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5841775.png)